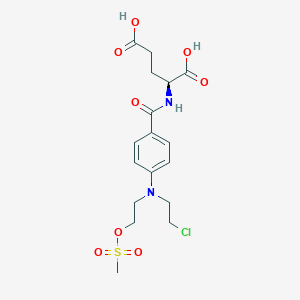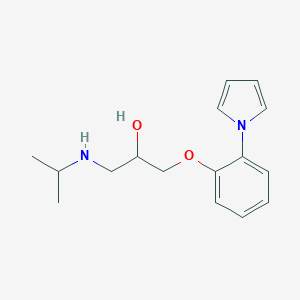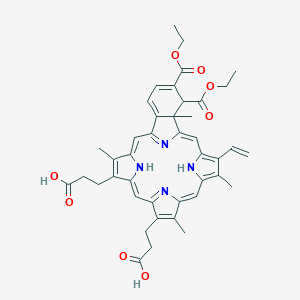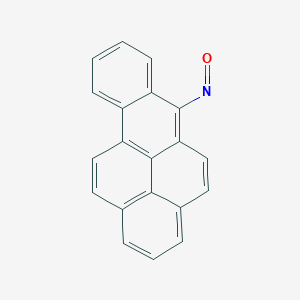
4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camellioside A (CMDA) is a natural compound isolated from Camellia japonica, a flowering plant with cosmeceutical properties. It has drawn scientific interest due to its potential effects against UVA-induced photoaging in skin cells (HaCaT keratinocytes) .
Preparation Methods
CMDA can be synthesized and characterized using specific methods. One approach involves incorporating CMDA into oligodeoxynucleotides (ODNs) at defined sites. The latter compounds facilitate the incorporation of N6-CMDA and N4-CMDC into ODNs . industrial-scale production methods may vary, and further research is needed to explore large-scale synthesis.
Chemical Reactions Analysis
CMDA likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific synthetic route. Major products formed from these reactions would also vary based on the reaction type.
Scientific Research Applications
CMDA’s applications extend across different fields:
Cosmeceuticals: Due to its origin from , CMDA may find use in skincare products, especially those targeting photoaging.
Biological Research: CMDA could serve as a tool for studying cellular responses to UVA radiation and potential protective mechanisms.
Medicine: Investigating CMDA’s effects on skin health, wound healing, or other therapeutic applications is essential.
Industry: CMDA might be incorporated into cosmetic formulations or explored for other industrial purposes.
Mechanism of Action
The exact mechanism by which CMDA exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways related to skin health and photoaging. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While CMDA is unique due to its specific source (Camellia japonica), other saponins and triterpenes exist. Some similar compounds include ginsenosides (from ginseng), asiaticoside (from Centella asiatica), and glycyrrhizin (from licorice). Comparing CMDA to these compounds can highlight its distinct properties.
Properties
IUPAC Name |
(2S)-2-[[4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWYCTGTGHDWFQ-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153674 |
Source


|
| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122665-73-0 |
Source


|
| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122665730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-Chloroethyl)(2-mesyloxyethyl)amino)benzoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)


![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)

![3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B39374.png)


